

In-Depth Technical Guide: 2-(2-Methyl-1,3-thiazol-4-yl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methyl-1,3-thiazol-4-yl)ethanol

Cat. No.: B039896

[Get Quote](#)

An Examination of a Versatile Thiazole Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methyl-1,3-thiazol-4-yl)ethanol is a heterocyclic compound featuring a methyl-substituted thiazole ring linked to an ethanol group. While extensive biological data and specific signaling pathway involvement for this particular molecule are not readily available in published literature, its structural motifs are of significant interest in medicinal chemistry. The thiazole ring is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, antibacterial, and anti-inflammatory properties. This guide provides a summary of the available chemical and physical data for **2-(2-Methyl-1,3-thiazol-4-yl)ethanol** and offers a generalized overview of the synthesis and potential biological relevance of simple thiazole derivatives, based on the broader chemical literature. It is important to note that this compound is frequently cited as a chemical intermediate, suggesting its primary role as a building block in the synthesis of more complex molecules for drug discovery and materials science.

Chemical Structure and Properties

The chemical structure of **2-(2-Methyl-1,3-thiazol-4-yl)ethanol** consists of a five-membered aromatic thiazole ring, substituted with a methyl group at the 2-position and an ethanol group at

the 4-position.

Table 1: Physicochemical Properties of **2-(2-Methyl-1,3-thiazol-4-yl)ethanol**

Property	Value	Source
CAS Number	121357-04-8	[1] [2] [3]
Molecular Formula	C ₆ H ₉ NOS	[1] [2]
Molecular Weight	143.21 g/mol	[2]
Appearance	Data not available	-
Boiling Point	Data not available	-
Melting Point	Data not available	-
Solubility	Data not available	-

Synthesis of Thiazole Derivatives: A General Overview

While a specific, detailed experimental protocol for the synthesis of **2-(2-Methyl-1,3-thiazol-4-yl)ethanol** is not prominently described in the surveyed literature, the synthesis of 2,4-disubstituted thiazoles is a well-established area of organic chemistry. The most common and versatile method is the Hantzsch Thiazole Synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for the preparation of thiazole derivatives, involving the reaction of an α -haloketone with a thioamide.[\[4\]](#) For the synthesis of a compound like **2-(2-Methyl-1,3-thiazol-4-yl)ethanol**, a plausible conceptual pathway would involve the reaction of a suitable α -haloketone with thioacetamide.

Conceptual Experimental Workflow for Hantzsch Thiazole Synthesis

Caption: Generalized workflow for Hantzsch thiazole synthesis.

General Experimental Protocol (Illustrative)

A generalized protocol based on the Hantzsch synthesis for related structures is as follows. It is important to note that this is a representative procedure and would require optimization for the specific synthesis of **2-(2-Methyl-1,3-thiazol-4-yl)ethanol**.

- Reactant Preparation: An α -haloketone precursor is dissolved in a suitable solvent, typically a polar protic solvent like ethanol.
- Thioamide Addition: An equimolar amount of thioacetamide is added to the solution.
- Reaction: The mixture is heated to reflux and stirred for a period of time, which can range from a few hours to overnight.^[5] The progress of the reaction is typically monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
- Purification: The crude product is purified, commonly by column chromatography on silica gel.
- Characterization: The structure of the final product is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological and Pharmacological Context of Thiazole Derivatives

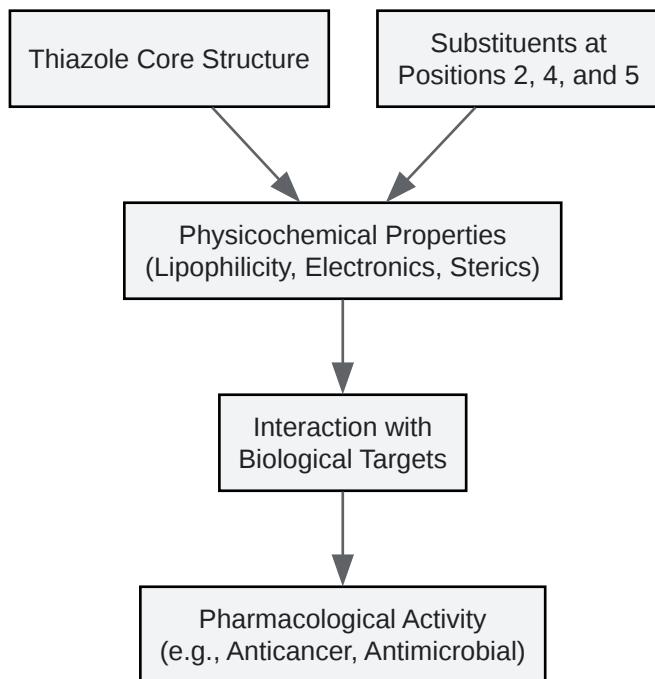

The thiazole ring is a key structural component in a wide array of pharmacologically active molecules.^{[6][7][8]} While there is no specific biological data available for **2-(2-Methyl-1,3-thiazol-4-yl)ethanol**, the broader family of thiazole derivatives has been extensively studied and shown to possess a diverse range of biological activities.

Table 2: Reported Biological Activities of Various Thiazole Derivatives

Biological Activity	Description	Representative References
Anticancer	Thiazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines. [9]	[6] [9] [10]
Antimicrobial	Many thiazole derivatives exhibit potent antibacterial and antifungal properties. [11]	[7] [11] [12]
Anti-inflammatory	Certain thiazole derivatives have been shown to possess anti-inflammatory effects.	[7]
Antiviral	The thiazole scaffold is present in some antiviral agents.	[6]
Antioxidant	Some thiazole derivatives have been reported to have antioxidant capabilities.	[13]

Logical Relationship of Thiazole Structure to Biological Activity

The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. The core thiazole structure serves as a scaffold, and the substituents modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn influence its interaction with biological targets.

[Click to download full resolution via product page](#)

Caption: Relationship between thiazole structure and biological activity.

Conclusion

2-(2-Methyl-1,3-thiazol-4-yl)ethanol is a chemical entity whose primary significance in the scientific literature appears to be as a synthetic intermediate or a fragment for the construction of more complex, potentially bioactive molecules. While a detailed biological profile and specific mechanisms of action for this compound are not currently documented, its constituent thiazole ring is a cornerstone of many established and experimental therapeutic agents. Researchers and drug development professionals can view this compound as a valuable starting material for the synthesis of novel thiazole derivatives. Future studies would be necessary to elucidate any intrinsic biological activity of **2-(2-Methyl-1,3-thiazol-4-yl)ethanol** itself. The general synthetic routes and the broad pharmacological importance of the thiazole class of compounds provide a solid foundation for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. targetmol.com [targetmol.com]
- 2. biocat.com [biocat.com]
- 3. 2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANOL 97+% | 121357-04-8 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 6. A review on thiazole based compounds andamp; it's pharmacological activities [wisdomlib.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. jetir.org [jetir.org]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(2-Methyl-1,3-thiazol-4-yl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039896#2-2-methyl-1-3-thiazol-4-yl-ethanol-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com